2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy group, and a benzoate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the nucleophilic aromatic substitution reaction, where a fluorophenyl group is introduced into the molecule. This is followed by esterification and amidation reactions to form the final product. The reaction conditions often require the use of catalysts, high temperatures, and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The oxoethoxy and benzoate moieties can influence the compound’s solubility, stability, and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl) methanol, 2-methylpropyl ether: Shares the fluorophenyl group but differs in the overall structure and functional groups.
Bis(4-fluorophenyl)methanol: Contains two fluorophenyl groups and is used in different applications.
4,4’-Difluorobenzophenone: Contains fluorophenyl groups but has a different core structure.
Uniqueness
2-METHYLPROPYL 4-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24FNO6 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-methylpropyl 4-[[4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C23H24FNO6/c1-15(2)13-31-23(29)17-5-9-19(10-6-17)25-21(27)11-12-22(28)30-14-20(26)16-3-7-18(24)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,25,27) |
InChI Key |
NRNXGFWVLVTVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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